molecular formula C13H18N2O B112215 4-(4-Ethylpiperazin-1-yl)benzaldehyde CAS No. 197638-76-9

4-(4-Ethylpiperazin-1-yl)benzaldehyde

Cat. No. B112215
M. Wt: 218.29 g/mol
InChI Key: UXVDOPUAJVRFDG-UHFFFAOYSA-N
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Description

“4-(4-Ethylpiperazin-1-yl)benzaldehyde” is a chemical compound with the CAS Number: 197638-76-9 . It has a molecular weight of 218.3 and is a colorless crystal. This compound is widely used in pharmaceutical research and industry.


Molecular Structure Analysis

The molecular formula of “4-(4-Ethylpiperazin-1-yl)benzaldehyde” is C13H18N2O . The InChI Code for this compound is 1S/C13H18N2O/c1-2-14-7-9-15 (10-8-14)13-5-3-12 (11-16)4-6-13/h3-6,11H,2,7-10H2,1H3 .


Physical And Chemical Properties Analysis

“4-(4-Ethylpiperazin-1-yl)benzaldehyde” is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

  • Catalytic Activity in Organic Synthesis

    • 4-(4-Ethylpiperazin-1-yl)benzaldehyde and related compounds are used as chiral ligands in catalytic processes, particularly in the enantioselective addition of diethylzinc to benzaldehyde. This application is crucial for producing enantiomerically pure compounds, which have significant importance in pharmaceutical and synthetic organic chemistry (Engel et al., 2008).
  • Fluorescent Probes for Biological Molecules

    • Benzaldehyde derivatives, including those related to 4-(4-Ethylpiperazin-1-yl)benzaldehyde, are utilized in developing fluorescent probes. These probes can detect biological molecules such as cysteine and homocysteine, playing a crucial role in biomedical research and diagnostics (Lin et al., 2008).
  • Intermediate in Drug Synthesis

    • Certain benzaldehyde derivatives are key intermediates in synthesizing small molecule anticancer drugs. Their synthesis and optimization are vital for developing new therapeutic agents (Zhang et al., 2018).
  • Synthesis of Schiff Base Compounds

    • Schiff base compounds derived from benzaldehyde derivatives, including those similar to 4-(4-Ethylpiperazin-1-yl)benzaldehyde, are synthesized for various applications. These compounds are studied for their optical nonlinear properties, which have potential applications in photonics and materials science (Abdullmajed et al., 2021).
  • Flavor and Fragrance Industry

    • Benzaldehyde and its derivatives are widely used in the flavor and fragrance industry. They contribute significantly to the characteristic scents and flavors of various products, highlighting their importance in consumer goods (Craig & Daugulis, 2013).
  • Green Chemistry and Sustainable Processes

    • In green chemistry, benzaldehyde derivatives are used in developing environmentally friendly synthesis processes. For example, they are involved in continuous-flow hydrogenation, representing a more sustainable and safer approach to chemical synthesis (Liu et al., 2012).
  • Chemical Synthesis of Fragrance Compounds

    • Benzaldehyde derivatives are essential for synthesizing fragrance compounds, highlighting their importance in the chemical industry, especially in producing synthetic fragrances (Sharma et al., 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 . A Material Safety Data Sheet (MSDS) is available for further safety information .

properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-14-7-9-15(10-8-14)13-5-3-12(11-16)4-6-13/h3-6,11H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVDOPUAJVRFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441074
Record name 4-(4-ethylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylpiperazin-1-yl)benzaldehyde

CAS RN

197638-76-9
Record name 4-(4-ethylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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